molecular formula C6H15NO B1294294 2-Amino-4-methylpentan-1-ol CAS No. 502-32-9

2-Amino-4-methylpentan-1-ol

Cat. No. B1294294
CAS RN: 502-32-9
M. Wt: 117.19 g/mol
InChI Key: VPSSPAXIFBTOHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of metal(II) complexes with a Schiff base ligand involves the coordination of metal ions to a ligand via oxygen and nitrogen atoms . Another example is the synthesis of racemic aminosugar lactones, which includes the preparation of a tricyclic intermediate followed by a series of reactions including chloride formation, acyl azide formation, and intramolecular nitrene addition . These methods demonstrate the complexity and precision required in the synthesis of compounds with specific functional groups and stereochemistry.

Molecular Structure Analysis

The molecular structure of compounds is determined using various analytical techniques. For example, the metal(II) complexes were characterized by electronic and IR spectral studies, and XRD . Theoretical density functional theory (DFT) calculations were used to characterize the potential energy surface of tautomers of a related molecule . These studies are crucial for understanding the geometry and electronic structure of the compounds, which in turn influence their reactivity and properties.

Chemical Reactions Analysis

The reactivity of compounds is influenced by their molecular structure. The papers describe the synthesis of compounds that can undergo further chemical reactions. For instance, the synthesis of aminomethyloxy derivatives involves the condensation of alcohols with formaldehyde and secondary amines . The synthesis of monocondensation products of pentane-2,4-dione with aliphatic α,ω-diamines leads to ligands that can react with metal ions to form complexes . These reactions are indicative of the potential transformations that "2-Amino-4-methylpentan-1-ol" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their structure. The metal complexes synthesized in one study showed increased antibacterial activity compared to the free ligands, and their antioxidant activity was quantified using DPPH and ABTS methods . The compounds synthesized in another study were tested as antimicrobial additives to lubricating oils and as antiseptics . Additionally, the synthesized pentane amino derivatives were evaluated for their effectiveness as bactericides and anticorrosive substances . These properties are essential for the potential application of "2-Amino-4-methylpentan-1-ol" in various fields.

properties

IUPAC Name

2-amino-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSSPAXIFBTOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936859
Record name (+/-)-Leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylpentan-1-ol

CAS RN

502-32-9, 53448-09-2, 16369-17-8
Record name Leucinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methylpentan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(-)-Leucinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Leucinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64339
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Leucinol
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URL https://comptox.epa.gov/dashboard/DTXSID40936859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-methylpentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.213
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
40
Citations
J Malmquist, P Ström - Journal of Labelled Compounds and …, 2012 - Wiley Online Library
… d-Leucinol ((R)-2-amino-4-methylpentan-1-ol) was labeled as [1- 14 C] and [4- 14 C] via a Wittig reaction using Garner's aldehyde and a Strecker amino acid synthesis with d-acylase …
B Gnanaprakasam, E Balaraman… - Angewandte …, 2011 - Wiley Online Library
… Thus, a 1,4-dioxane solution of (S)-2-amino-4-methylpentan-1-ol heated to reflux with complex 1 (1 mol %) led to isolation of the cyclic dipeptide 3S,6S-3,6-diisobutylpiperazine-2,5-…
Number of citations: 159 onlinelibrary.wiley.com
S Ahmad, S Raza, R Uddin, SS Azam - Journal of Molecular Graphics and …, 2018 - Elsevier
… was positioned to allow deep cavity binding of 2-amino-4-methylpentan-1-ol ring (Fig. 8). … the central oxygen (that linked 2-amino-4-methylpentan-1-ol ring and anisole ring) and Gln111. …
Number of citations: 35 www.sciencedirect.com
H Wang, G Qu, JK Li, JA Ma, J Guo, Y Miao… - Catalysis Science & …, 2020 - pubs.rsc.org
Chiral amino alcohols are essential building blocks for the pharmaceutical industry, and are widely present in natural and synthetic bioactive compounds. Amine dehydrogenases (…
Number of citations: 20 pubs.rsc.org
A Meinzer, A Breckel, BA Thaher… - Helvetica chimica …, 2004 - Wiley Online Library
New chiral mono‐ and bicyclic β‐sultams, valuable building blocks for drug synthesis, have been prepared from L‐Ala, L‐Val, L‐Leu, L‐Ile, L‐Phe, L‐Cys, L‐Ser, L‐Thr, and D‐…
Number of citations: 65 onlinelibrary.wiley.com
D Li, P Wu, D Guo, Y Yu, H Xiao, X Jiang - Research on Chemical …, 2015 - Springer
Six novel carbazolyl-containing amino alcohol Schiff bases were synthesized by a solvent-free method, and characterized by 1 H NMR, 13 C NMR, mass, and infrared spectroscopy and …
Number of citations: 3 link.springer.com
Q Umar, Y Huang, A Nazeer, H Yin, JC Zhang, M Luo… - RSC …, 2022 - pubs.rsc.org
… Synthesis of (R)-2-amino-4-methylpentan-1-ol zinc chloride complex (VII). Using general procedure complex (VII) were synthesized consuming D-leucinol (0.9008 g, 7.62 mmol) and …
Number of citations: 2 pubs.rsc.org
BM Coyne - 2018 - search.proquest.com
Candida fungi are the fourth leading cause of hospital-acquired bloodstream infections in the world. Infection leads to systemic candidiasis, a condition that can cause septic shock and …
Number of citations: 2 search.proquest.com
B Ramasamy, M Kumar Gangwar… - European Journal of …, 2017 - Wiley Online Library
… followed by the addition of n-butyl chloroformate (8.68 g, 63.6 mmol), and the reaction mixture was stirred at this temperature for 15 min, after which (S)-2-amino-4-methylpentan-1-ol (2a…
AK Guin, R Mondal, G Chakraborty, S Pal… - The Journal of Organic …, 2022 - ACS Publications
Herein, we report the synthesis and characterization of two ruthenium-based pincer-type catalysts, [1]X (X = Cl, PF 6 ) and 2, containing two different tridentate pincer ligands, 2-pyrazolyl…
Number of citations: 9 pubs.acs.org

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